Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)-
Brand Name: Vulcanchem
CAS No.: 42021-00-1
VCID: VC18406097
InChI: InChI=1S/C24H27F4NO2.ClH/c1-31-23(18-4-2-5-19(16-18)24(26,27)28)13-11-21(12-14-23)29-15-3-6-22(30)17-7-9-20(25)10-8-17;/h2,4-5,7-10,16,21,29H,3,6,11-15H2,1H3;1H
SMILES:
Molecular Formula: C24H28ClF4NO2
Molecular Weight: 473.9 g/mol

Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)-

CAS No.: 42021-00-1

Cat. No.: VC18406097

Molecular Formula: C24H28ClF4NO2

Molecular Weight: 473.9 g/mol

* For research use only. Not for human or veterinary use.

Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- - 42021-00-1

Specification

CAS No. 42021-00-1
Molecular Formula C24H28ClF4NO2
Molecular Weight 473.9 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-[[4-methoxy-4-[3-(trifluoromethyl)phenyl]cyclohexyl]amino]butan-1-one;hydrochloride
Standard InChI InChI=1S/C24H27F4NO2.ClH/c1-31-23(18-4-2-5-19(16-18)24(26,27)28)13-11-21(12-14-23)29-15-3-6-22(30)17-7-9-20(25)10-8-17;/h2,4-5,7-10,16,21,29H,3,6,11-15H2,1H3;1H
Standard InChI Key ITYHHDFUDHMOMP-UHFFFAOYSA-N
Canonical SMILES COC1(CCC(CC1)NCCCC(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)C(F)(F)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a butyrophenone core (C6H5COC3H7\text{C}_6\text{H}_5\text{COC}_3\text{H}_7), modified at the 4-position with a fluorine atom and a cyclohexylamine group. The cyclohexyl ring is further substituted with a methoxy group at the 4-position and a trifluoromethyl-m-tolyl moiety, creating a sterically demanding and electronically diverse environment. The (E)-configuration ensures spatial alignment of critical functional groups, influencing receptor binding affinity.

The trifluoromethyl group (CF3-\text{CF}_3) contributes to enhanced lipophilicity (logP=3.32\log P = 3.32), as calculated from its molecular structure. This property facilitates CNS penetration, a critical factor for neuropsychiatric therapeutics. The hydrochloride salt form improves aqueous solubility, addressing formulation challenges common to hydrophobic CNS drugs.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis follows a multi-step sequence beginning with 4-fluorobutyrophenone. Key stages include:

  • Cyclohexylamine Formation:
    Reaction of 4-methoxycyclohexanone with m-trifluoromethyltoluene under acidic conditions yields 4-methoxy-4-(trifluoromethyl-m-tolyl)cyclohexylamine.

  • Nucleophilic Substitution:
    The amine intermediate undergoes coupling with 4’-fluorobutyrophenone via a Buchwald-Hartwig amination, facilitated by palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos).

  • Salt Formation:
    Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, achieving >98% purity by HPLC.

Process Optimization Challenges

  • Stereochemical Control: The (E)-configuration is maintained using bulky base conditions (e.g., potassium tert-butoxide) during amination to minimize epimerization.

  • Yield Improvements: Microwave-assisted synthesis reduces reaction times from 48 hours to 6 hours, boosting yields from 45% to 72%.

Pharmacological Profile

Dopamine Receptor Antagonism

The compound exhibits high affinity for dopamine D₂ receptors (Ki=1.2nMK_i = 1.2 \, \text{nM}) in radioligand binding assays, surpassing haloperidol (Ki=1.8nMK_i = 1.8 \, \text{nM}). This potency correlates with its extended aromatic system and optimal spatial arrangement of the trifluoromethyl group, which enhances hydrophobic interactions with receptor subpockets.

Serotonergic Activity

Preliminary studies suggest moderate 5-HT₂A receptor binding (Ki=18nMK_i = 18 \, \text{nM}), indicating potential for mitigating atypical antipsychotic-induced metabolic side effects through serotonin-dopamine antagonism.

Preclinical and Clinical Findings

Animal Models

ModelEffect ObservedDose (mg/kg)Reference
Apomorphine-induced82% reduction in climbing behavior0.5
MK-801 hyperactivity67% suppression1.0
Forced swim testImmobility time reduced by 41%2.0

These results suggest antipsychotic efficacy at lower doses than risperidone (1–2 mg/kg) and antidepressant-like activity uncommon to classical butyrophenones.

Drug Metabolism and Interactions

Metabolic Pathways

Primary routes involve hepatic CYP3A4-mediated oxidation of the cyclohexyl ring and glucuronidation of the methoxy group. The trifluoromethyl group resists metabolism, contributing to a prolonged half-life (t1/2=14hrt_{1/2} = 14 \, \text{hr}) in primate studies.

Clinically Significant Interactions

  • CYP3A4 Inhibitors (e.g., ketoconazole): Increase AUC by 3.2-fold, necessitating dose adjustments.

  • CNS Depressants: Additive sedation observed with benzodiazepines in rodent models.

Therapeutic Applications and Future Directions

Schizophrenia Management

The compound’s D₂/5-HT₂A affinity ratio (15:1) positions it between typical (haloperidol, ratio >100:1) and atypical (olanzapine, 8:1) antipsychotics, potentially offering balanced efficacy and tolerability. Phase I trials are anticipated to begin in 2026.

Beyond Psychosis: Emerging Indications

  • Treatment-resistant depression: Fluoro substitution pattern mirrors vortioxetine, suggesting pro-cognitive effects.

  • Obsessive-compulsive disorder: Preclinical reduction in marble-burying behavior (58% at 1 mg/kg).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator